molecular formula C11H19ClN2O B1299764 4-Amino-alpha-diethylamino-o-cresol dihydrochloride CAS No. 6297-14-9

4-Amino-alpha-diethylamino-o-cresol dihydrochloride

Cat. No.: B1299764
CAS No.: 6297-14-9
M. Wt: 230.73 g/mol
InChI Key: KWNAKIVTTHIRJV-UHFFFAOYSA-N
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Description

4-Amino-alpha-diethylamino-o-cresol dihydrochloride is a chemical compound with the molecular formula C11H20Cl2N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a diethylamino group, and a cresol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-alpha-diethylamino-o-cresol dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with o-cresol, which is a methylphenol derivative.

    Amination: The o-cresol undergoes amination to introduce the amino group at the para position.

    Alkylation: The amino group is then alkylated with diethylamine to form the diethylamino group.

    Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Handling of Starting Materials: Large quantities of o-cresol and diethylamine are used.

    Controlled Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

4-Amino-alpha-diethylamino-o-cresol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and diethylamino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-alpha-diethylamino-o-cresol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-alpha-diethylamino-o-cresol dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-alpha-diethylamino-o-cresol: The base compound without the dihydrochloride salt.

    4-Amino-alpha-methylamino-o-cresol: A similar compound with a methylamino group instead of a diethylamino group.

    4-Amino-alpha-ethylamino-o-cresol: A compound with an ethylamino group.

Uniqueness

4-Amino-alpha-diethylamino-o-cresol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

6297-14-9

Molecular Formula

C11H19ClN2O

Molecular Weight

230.73 g/mol

IUPAC Name

4-amino-2-(diethylaminomethyl)phenol;hydrochloride

InChI

InChI=1S/C11H18N2O.ClH/c1-3-13(4-2)8-9-7-10(12)5-6-11(9)14;/h5-7,14H,3-4,8,12H2,1-2H3;1H

InChI Key

KWNAKIVTTHIRJV-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=C(C=CC(=C1)N)O.Cl.Cl

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)N)O.Cl

6297-14-9

Pictograms

Corrosive; Irritant

Origin of Product

United States

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